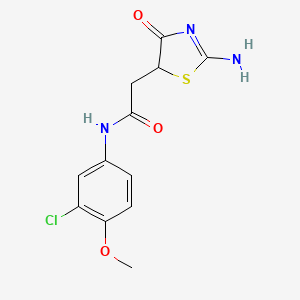

N-(3-chloro-4-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Description

This compound features a thiazolidinone core fused with an acetamide moiety, substituted at the phenyl ring with 3-chloro and 4-methoxy groups. These substituents are critical for its biological interactions, particularly in binding to protein targets. Studies indicate that the chloro group forms a halogen bond with Gly151, while the methoxy group hydrogen-bonds with Ser211, enhancing its affinity in enzyme inhibition assays .

Properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-chloro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3S/c1-19-8-3-2-6(4-7(8)13)15-10(17)5-9-11(18)16-12(14)20-9/h2-4,9H,5H2,1H3,(H,15,17)(H2,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDVMAMEYFVYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of 3-chloro-4-methoxyaniline with a thiazolidinone derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including resistant ones. For instance, an investigation into its effectiveness against Staphylococcus aureus and Escherichia coli revealed promising results, indicating potential for development as a new antibiotic agent .

2. Anticancer Research

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Data Table: Antimicrobial and Anticancer Activity

| Activity | Tested Strains / Cell Lines | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15.0 | |

| Escherichia coli | 20.0 | ||

| Anticancer | MCF-7 (breast cancer) | 25.0 | |

| HeLa (cervical cancer) | 30.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria .

Case Study 2: Cancer Cell Line Studies

Another significant study assessed the impact of this compound on various cancer cell lines. The findings demonstrated that it effectively induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. These results were published in Cancer Letters, highlighting its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(4-Ethoxyphenyl)-2-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Yl)Acetamide

- Substituents : 4-Ethoxy (instead of 3-chloro-4-methoxy).

- However, its electron-donating nature may enhance solubility. Tautomerism between imino and anilino forms (1:1 ratio) is observed in similar analogs, affecting reactivity .

N-(2-Chlorophenyl)-2-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Yl)Acetamide

- Impact : The ortho-chloro substitution disrupts planarity of the phenyl ring, reducing π-π stacking interactions. This compound lacks the methoxy group’s hydrogen-bonding capability, leading to lower potency in protein-binding assays compared to the target compound .

2-{[5-(4-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Amino}-N-(4-Methoxyphenyl)-2-Thioxoacetamide

Modifications to the Thiazolidinone Core

2-[(5Z)-5-Benzylidene-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-N-(2-Methylphenyl)Acetamide

- Core Modification : Benzylidene substituent at position 5 and thioxo group.

- Impact: The benzylidene group increases lipophilicity, improving membrane permeability but reducing aqueous solubility.

2-{3-Allyl-4-Oxo-2-[(Phenylsulfonyl)Imino]-1,3-Thiazolidin-5-Yl}-N-(3-Methoxyphenyl)Acetamide

- Core Modification : Allyl and phenylsulfonyl groups.

- Impact: The sulfonyl group introduces strong electron-withdrawing effects, polarizing the thiazolidinone ring and altering electronic distribution. This modification may enhance metabolic stability but reduce target affinity .

Positional Isomerism and Halogen Effects

N-(3-Chloro-4-Fluorophenyl)Acetamide Derivatives

- Substituents : 3-Chloro-4-fluoro.

- Impact : Fluorine’s electronegativity enhances binding via dipole interactions but lacks the methoxy group’s hydrogen-bonding capacity. This derivative shows intermediate potency between chloro-methoxy and chloro-only analogs .

2-(2-((4-Chloro-2-Methylphenyl)Imino)-4-Oxo-1,3-Thiazolidin-5-Yl)-N-(2,3-Dimethylphenyl)Acetamide

Key Research Findings and Data Tables

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral contexts. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

- Molecular Formula : C12H12ClN3O3S

- Molecular Weight : 313.76 g/mol

- CAS Number : 881483-33-6

Biological Activity Overview

The compound has demonstrated a range of biological activities, particularly in antimicrobial and antiviral domains. Below are the key findings from various studies:

Antimicrobial Activity

-

In Vitro Efficacy :

- The compound exhibited significant antibacterial activity against various pathogens. Studies have reported Minimum Inhibitory Concentrations (MIC) ranging from 0.22 to 0.70 mg/mL against bacteria such as Bacillus cereus and Escherichia coli .

- In a comparative study, derivatives of thiazolidinone structures showed enhanced activity against Staphylococcus aureus and Staphylococcus epidermidis, with some compounds achieving MIC values as low as 0.23 mg/mL .

- Synergistic Effects :

Antiviral Activity

Recent studies have explored the antiviral potential of thiazolidinone derivatives, including this compound. It was found to inhibit the activity of RNA polymerases critical for viral replication, showcasing a promising IC50 value of approximately 32.2 μM against Hepatitis C virus (HCV) NS5B . This suggests potential therapeutic applications in treating viral infections.

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial properties of several thiazolidinone derivatives, including this compound. The results indicated:

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 | 0.47 |

| Escherichia coli | 0.70 | 0.94 |

| Staphylococcus aureus | 0.25 | 0.50 |

This table illustrates the compound's effectiveness across different bacterial strains, indicating its potential for developing new antimicrobial agents.

The biological activity of this compound is believed to be linked to its ability to interfere with bacterial cell wall synthesis and disrupt essential metabolic pathways within microbial cells . The presence of the thiazolidinone ring structure is crucial for its interaction with target enzymes involved in these processes.

Q & A

Q. What are the key considerations in designing a synthetic pathway for N-(3-chloro-4-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide?

Methodological Answer:

- A multi-step synthesis approach is typically employed, starting with functionalization of the 3-chloro-4-methoxyaniline precursor.

- Critical steps include condensation with thiazolidinone derivatives under basic conditions (e.g., potassium carbonate in DMF) and monitoring reaction progress via TLC .

- Purification requires column chromatography or recrystallization to isolate the acetamide moiety .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Methodological Answer:

- Analytical techniques such as -NMR, -NMR, and IR spectroscopy confirm functional groups and regioselectivity .

- High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis assesses purity .

Q. What spectroscopic methods are most effective for characterizing the thiazolidinone core?

Methodological Answer:

- -NMR detects imino proton resonances (δ 8.1–8.5 ppm) and thiazolidinone ring protons (δ 3.8–4.2 ppm) .

- IR spectroscopy identifies C=O stretches (1660–1680 cm) and N–H bending (1500–1550 cm) .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

- Enzyme inhibition assays (e.g., against tyrosine kinases or cyclooxygenases) quantify IC values .

- Cytotoxicity screening in cancer cell lines (e.g., MTT assay) evaluates antiproliferative activity .

Q. How does the chloro-methoxyphenyl substituent influence solubility and reactivity?

Methodological Answer:

- The chloro group enhances lipophilicity, necessitating polar aprotic solvents (e.g., DMF) for reactions .

- The methoxy group stabilizes intermediates via resonance, as shown in DFT studies .

Advanced Research Questions

Q. What strategies optimize reaction yields for thiazolidinone ring formation?

Methodological Answer:

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., EGFR or COX-2) .

- Density Functional Theory (DFT) calculations analyze charge distribution in the thiazolidinone ring, correlating with redox activity .

Q. How do structural modifications enhance pharmacokinetic properties?

Methodological Answer:

- Introducing electron-withdrawing groups (e.g., nitro) at the para position improves metabolic stability .

- Hybrid analogs with triazole or pyrimidine moieties demonstrate enhanced bioavailability in murine models .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Validate results across multiple cell lines (e.g., HepG2 vs. MCF-7) to assess tissue-specific effects .

Q. How is selectivity for target enzymes assessed against off-target interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.